2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of triazole and thiazole rings, which are known for their diverse biological activities. The presence of these rings makes the compound a potential candidate for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous basic medium to obtain an electrophile, 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide . This intermediate is then reacted with 5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide include other triazole and thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Properties
CAS No. |
905811-06-5 |
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Molecular Formula |
C16H16ClN5OS2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5OS2/c1-10-8-24-15(18-10)19-14(23)9-25-16-21-20-13(22(16)2)7-11-3-5-12(17)6-4-11/h3-6,8H,7,9H2,1-2H3,(H,18,19,23) |
InChI Key |
IUVHBHSMZAHVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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